5-(2-Ethoxyphenyl)-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one
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Overview
Description
5-(2-Ethoxyphenyl)-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound belonging to the pyrazolopyrimidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Ethoxyphenyl)-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multiple steps, starting with the reaction of ethoxybenzene with propylamine under controlled conditions. The intermediate compounds are then subjected to cyclization reactions to form the pyrazolopyrimidinone core structure. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. Continuous flow chemistry techniques may be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are also integrated into the production pipeline to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrazolopyrimidinone core is valuable in the design of new pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial and antifungal properties. It may also be used as a tool compound to investigate cellular processes and pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used as a lead compound in the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 5-(2-Ethoxyphenyl)-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Sildenafil (a well-known pharmaceutical compound with a similar structure)
Uniqueness: 5-(2-Ethoxyphenyl)-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one stands out due to its specific substitution pattern and molecular structure, which may confer unique chemical and biological properties compared to its analogs. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(2-ethoxyphenyl)-2-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-4-8-12-14-15(20-21(12)3)17(22)19-16(18-14)11-9-6-7-10-13(11)23-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIKMDAFNJLLHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(=NN1C)C(=O)NC(=N2)C3=CC=CC=C3OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476529 |
Source
|
Record name | FT-0668120 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00476529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501120-40-7 |
Source
|
Record name | FT-0668120 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00476529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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